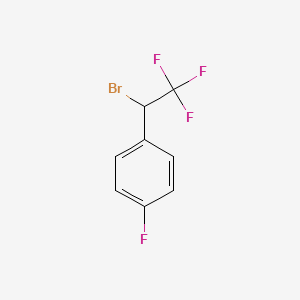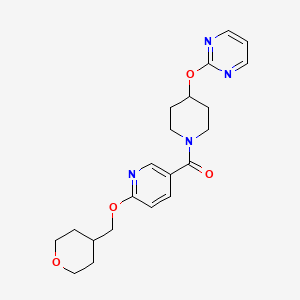
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality (4-(pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cognitive Disorders Treatment
A compound closely related to the query, PF-04447943, has been identified as a novel PDE9A inhibitor using synthetic chemistry and structure-based drug design. This compound has shown promise in clinical trials for the treatment of cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirm its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, making it a quality pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
2. Type 2 Diabetes Treatment
Another closely related compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, has progressed to phase 3 for the treatment of type 2 diabetes. Studies in rats, dogs, and humans show its effectiveness, with the majority of administered radioactivity detected in the urine and feces. PF-00734200 was found to be eliminated by both metabolism and renal clearance, highlighting its potential as a treatment for type 2 diabetes (Sharma et al., 2012).
3. Antimicrobial Activity
Several compounds with structural similarities to the query compound have shown significant antimicrobial activity. For example, certain synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones displayed activity comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing higher antimicrobial activity (Kumar et al., 2012).
4. Anticancer Activity
Research into novel pyrazole derivatives with structural elements related to the query compound has shown potential for antimicrobial and anticancer applications. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting their potential utility in cancer treatment (Hafez et al., 2016).
5. Pain Treatment
Compounds structurally related to the query have been identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, showing analgesic effects in animal models. This suggests their potential application in the treatment of pain (Tsuno et al., 2017).
properties
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-20(25-10-4-18(5-11-25)29-21-22-8-1-9-23-21)17-2-3-19(24-14-17)28-15-16-6-12-27-13-7-16/h1-3,8-9,14,16,18H,4-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZHICLFSLUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


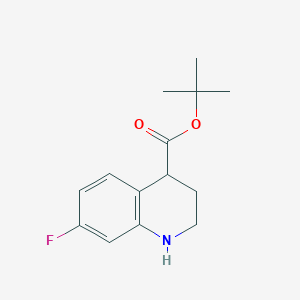
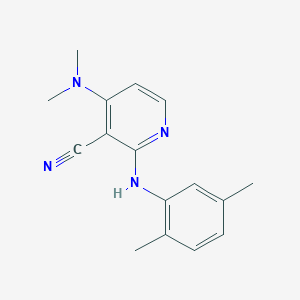
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
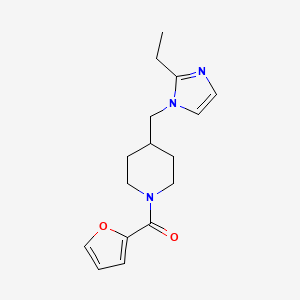
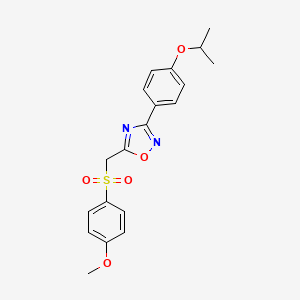
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
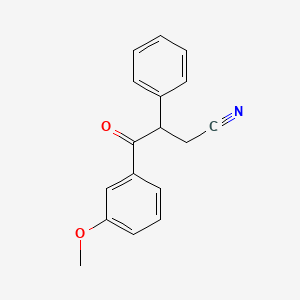
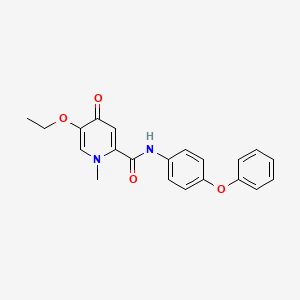
![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)
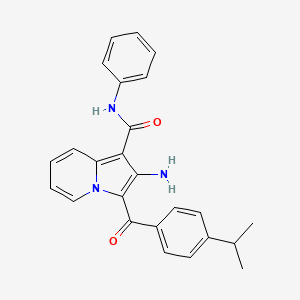
![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
